Rhenium heptasulfide

Vue d'ensemble

Description

Rhenium heptasulfide, with the chemical formula Re₂S₇, is a compound of significant interest due to its unique properties and applications. It is known for its use in various industrial processes, particularly as a catalyst for selective hydrogenation reactions. Additionally, it has applications in the field of medicine, specifically in lymphoscintigraphy, a diagnostic imaging technique.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhenium heptasulfide can be synthesized through several methods, including the reaction of perrhenates dissolved in water with hydrogen sulfide or sodium thiosulfate in a hydrochloric acid medium . Another method involves the use of sodium sulfide or thioacetamide as sulfiding agents . The formation of this compound in solution is often accompanied by the decomposition of the sulfiding agent and the accumulation of elemental sulfur and various oxygen-containing sulfur compounds .

Industrial Production Methods: In industrial settings, this compound is typically prepared by reacting perrhenates with hydrogen sulfide or sodium thiosulfate under controlled conditions . The process involves maintaining a highly acidic medium to facilitate the precipitation of this compound. The surface composition of the compound can vary depending on the preparation process and conditions, which in turn influences its physicochemical properties .

Analyse Des Réactions Chimiques

Types of Reactions: Rhenium heptasulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in hydrogenation reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid.

Reduction: It can be reduced using hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions can occur with halogens or other reactive species.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium oxides, while reduction can produce lower oxidation state rhenium sulfides .

Applications De Recherche Scientifique

Rhenium heptasulfide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which rhenium heptasulfide exerts its effects is primarily through its catalytic properties. In hydrogenation reactions, it facilitates the addition of hydrogen to unsaturated organic compounds, thereby converting them into saturated compounds . The molecular targets and pathways involved in its catalytic action include the activation of hydrogen molecules and the subsequent transfer of hydrogen atoms to the substrate.

Comparaison Avec Des Composés Similaires

Rhenium disulfide (ReS₂): Another rhenium sulfide compound with different stoichiometry and properties.

Rhenium trisulfide (Re₂S₃): Known for its distinct structural and chemical properties compared to rhenium heptasulfide.

Uniqueness: this compound is unique due to its specific stoichiometry and the presence of rhenium in an odd oxidation state. This gives it distinct catalytic properties and makes it particularly effective in selective hydrogenation reactions .

Activité Biologique

Rhenium heptasulfide (ReS) is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of nuclear medicine and cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

This compound can be synthesized through various methods, including the thiosulfate method, which influences its physicochemical properties and biological activity. The synthesis conditions significantly affect the particle size and stability of ReS, which are crucial for its application in biological systems .

Table 1: Synthesis Methods of this compound

| Method | Description | Impact on Properties |

|---|---|---|

| Thiosulfate Method | Involves reduction of thiosulfate in the presence of rhenium | Affects particle size and stability |

| Hydrothermal Synthesis | Uses high temperature and pressure conditions | Produces more uniform particles |

| Solvothermal Method | Involves solvents to control reaction environment | Enhances purity and yield |

Mechanisms of Biological Activity

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : ReS has been studied for its ability to induce apoptosis in cancer cells. It interacts with DNA, leading to single-strand breaks and oxidative stress through the generation of reactive oxygen species (ROS) when exposed to light. This mechanism is similar to that observed with other rhenium complexes that have shown photodynamic therapy (PDT) potential .

- Radiopharmaceutical Applications : As a radiolabeled compound, this compound can be utilized in nuclear medicine for imaging and treatment purposes. Its ability to localize in tumors while minimizing exposure to healthy tissues is critical for effective cancer therapy .

- Catalytic Activity : Beyond its biological applications, ReS serves as an efficient catalyst in various chemical reactions, including hydrogenation processes. This catalytic property could be leveraged in developing new therapeutic agents .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Photodynamic Therapy : A recent investigation demonstrated that Re complexes could upregulate caspases involved in apoptosis when irradiated with light, indicating their potential as PDT agents. The study found that Re complexes effectively induced cell death in cancer cell lines by generating singlet oxygen .

- In Vivo Studies : Research involving the administration of rhenium-based colloids showed significant retention in targeted tissues (e.g., knee joints), suggesting effective localization properties that could be exploited for therapeutic purposes .

Safety and Toxicology

While this compound presents promising biological activities, understanding its safety profile is crucial. Studies have indicated varying levels of toxicity depending on the formulation and delivery method. For instance, smaller particle sizes tend to exhibit higher cytotoxicity due to increased cellular uptake and interaction with DNA .

Propriétés

IUPAC Name |

rhenium;heptasulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Re.7S/q;;7*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBWXQYIYZPMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

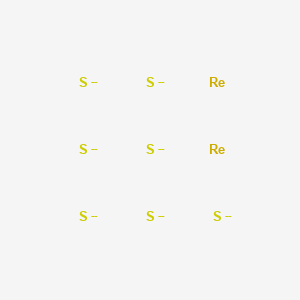

Canonical SMILES |

[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[Re].[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Re2S7-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022921 | |

| Record name | Rhenium sulfide (Re2S7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12038-67-4 | |

| Record name | Rhenium heptasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium sulfide (Re2S7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium sulfide (Re2S7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirhenium heptasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHENIUM HEPTASULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72K37878A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.